molecular formula C8H7N3O B1321037 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 58022-65-4

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No.: B1321037
CAS No.: 58022-65-4
M. Wt: 161.16 g/mol
InChI Key: FVLMOSCDDAWUAP-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-pyridinecarboxylic acid hydrazide with acetic anhydride under reflux conditions to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved are often specific to the biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenyl-1,3,4-oxadiazole
  • 2-Methyl-5-(pyridin-2-yl)-1,3,4-oxadiazole
  • 2-Methyl-5-(pyridin-3-yl)-1,3,4-oxadiazole

Uniqueness

2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole is unique due to the position of the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

2-methyl-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLMOSCDDAWUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609381
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58022-65-4
Record name 4-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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